molecular formula C12H10ClNO B079039 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 14192-67-7

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B079039
M. Wt: 219.66 g/mol
InChI Key: PUQOGOYIOUCDPE-UHFFFAOYSA-N
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Patent
US07419997B2

Procedure details

To a solution of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (500 mg, 2.3 mmol) and ammonium acetate (1.8 g, 23 mmol) in methanol (9 mL) was added sodium cyanoborohydride (720 mg, 11.5 mmol). After heating at 60° C. for 15 hours, the mixture was cooled and treated with concentrated hydrochloric acid until pH=1. The organics were removed under reduced pressure and the resulting precipitate was collected by filtration, dissolved in ethyl acetate and methanol, and washed with saturated aqueous sodium carbonate. The phases were separated and the organic phase was concentrated to yield 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (260 mg, 52% yield) as a light brown solid. 1H-NMR (DMSO-d6): δ 10.90 (s, 1H), 7.34 (m, 1H), 7.27 (d, 1H), 6.97 (dd, 1H), 3.90 (t, 1H), 2.54 (m, 2H), 2.04-1.89 (m, 2H), 1.66 (m, 1H), 1.50 (m, 1H); MS m/z 221 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[C:9](=O)[CH2:8][CH2:7][CH2:6][C:5]2=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:22].[Na+].Cl>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[CH:9]([NH2:22])[CH2:8][CH2:7][CH2:6][C:5]2=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C2C=3CCCC(C3NC2=CC1)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
720 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organics were removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
methanol, and washed with saturated aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
The phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=3CCCC(C3NC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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